2-Amino-N-(2-fluoro-4-methylphenyl)acetamide
Overview
Description
2-Amino-N-(2-fluoro-4-methylphenyl)acetamide, also known as FMAA, is a sterically hindered, regioselective amine brominating agent . It has shown high efficiency in the conversion of anilides to bromides . It is also very efficient in orienting the substrates for bromination .
Molecular Structure Analysis
The molecular formula of this compound is C9H11FN2O . The molecular weight is 167.18 g/mol .Chemical Reactions Analysis
This compound is known to be a regioselective amine brominating agent, showing high efficiency in the conversion of anilides to bromides . It is also very efficient in orienting the substrates for bromination .Scientific Research Applications
Metabolism and Bioactivation : A study on the metabolism of 3-chloro-4-fluoro-aniline in dogs and rats found that it was eliminated in urine as 2-amino-4-chloro-5-fluorophenyl sulphate and N-(5-chloro-4-fluoro-2-hydroxyphenyl)acetamide. This research contributes to understanding the metabolic pathways and potential bioactivation of related compounds (Baldwin & Hutson, 1980).
Novel Fluorinating Agents : The development of new fluorinating agents, such as Perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], demonstrates the role of fluoroacetamides in creating electrophilic fluorinating agents used in organic synthesis (Banks, Besheesh, & Tsiliopoulos, 1996).
Synthesis of Thrombin Inhibitors : Research into developing a scalable synthesis of a 3-Aminopyrazinone Acetamide Thrombin Inhibitor showcases the application of acetamide derivatives in synthesizing biologically active molecules, especially in the field of anticoagulant drugs (Ashwood et al., 2004).
Local Anesthetic Activities : A study on the synthesis and evaluation of 2-aminothiazole/thiadiazole analogues of lidocaine, including N-[4-(2-Chloro-4-fluoro-phenyl)-thiazol-2-yl]-2-substituted acetamides, highlights the importance of such compounds in developing local anesthetics (Badiger, Khan, Kalashetti, & Khazi, 2012).
Chemoselective Acetylation in Drug Synthesis : The use of N-(2-Hydroxyphenyl)acetamide, a related compound, in chemoselective monoacetylation for the synthesis of antimalarial drugs, demonstrates the role of acetamide derivatives in medicinal chemistry (Magadum & Yadav, 2018).
Herbicidal Activity : The synthesis and evaluation of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides for herbicidal activities suggest the potential application of fluoroacetamide derivatives in agriculture (Wu et al., 2011).
Biochemical Analysis
Biochemical Properties
2-Amino-N-(2-fluoro-4-methylphenyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind to specific receptors and enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound has been shown to impact the expression of certain genes involved in metabolic pathways, leading to changes in the metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of these targets. This binding often results in conformational changes in the target molecule, which can alter its activity and downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the metabolic flux and levels of specific metabolites. For instance, this compound can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the concentration of key metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. The compound’s distribution can affect its overall efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. Targeting signals and post-translational modifications play a crucial role in directing the compound to particular compartments or organelles within the cell. This localization is essential for the compound’s interaction with its target biomolecules and subsequent biochemical effects .
Properties
IUPAC Name |
2-amino-N-(2-fluoro-4-methylphenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c1-6-2-3-8(7(10)4-6)12-9(13)5-11/h2-4H,5,11H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBRCHHQVZQHMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.